1-(5-Bromo-6-methylpyridin-2-yl)ethanone
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Overview
Description
1-(5-Bromo-6-methylpyridin-2-yl)ethanone is a brominated pyridine derivative with a molecular formula of C8H7BrNO. This compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 6-position on the pyridine ring, with an ethanone (carbonyl) group attached to the 2-position. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-6-methylpyridin-2-yl)ethanone can be synthesized through several methods, including:
Suzuki-Miyaura Cross-Coupling Reaction: This involves the reaction of 5-bromo-2-methylpyridine with an appropriate boronic acid or boronic ester in the presence of a palladium catalyst and a base.
Direct Bromination: Bromination of 2-methylpyridine followed by subsequent functionalization to introduce the ethanone group.
Nucleophilic Substitution: Starting from a suitable pyridine derivative, nucleophilic substitution with a bromine source can introduce the bromine atom, followed by oxidation to form the ethanone group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-6-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various functionalized pyridines depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-6-methylpyridin-2-yl)ethanone has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
1-(5-Bromo-6-methylpyridin-2-yl)ethanone is similar to other brominated pyridine derivatives, such as 1-(5-bromo-2-methylpyridin-3-yl)ethanone and 1-(5-bromo-6-methylpyridin-2-yl)piperazine hydrochloride. its unique combination of functional groups and positions of substituents gives it distinct chemical properties and reactivity.
Comparison with Similar Compounds
1-(5-bromo-2-methylpyridin-3-yl)ethanone
1-(5-bromo-6-methylpyridin-2-yl)piperazine hydrochloride
(5-bromo-6-methylpyridin-2-yl)methanol
4-(5-bromo-6-methylpyridin-2-yl)morpholine
Properties
IUPAC Name |
1-(5-bromo-6-methylpyridin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-7(9)3-4-8(10-5)6(2)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKHITFASBAXBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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